molecular formula C6H11FN4 B13152424 1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine

1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13152424
M. Wt: 158.18 g/mol
InChI Key: GOYHYFXTAKZCHI-UHFFFAOYSA-N
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Description

1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobutyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutylamine and 1,2,4-triazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature and time are optimized to achieve the desired product.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction in large reactors, ensuring proper mixing and temperature control to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The fluorobutyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted triazole derivatives. Common reagents for substitution include halides and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or receptor binding.

    Medicine: The compound’s triazole ring is a common motif in many pharmaceuticals. It is explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: In the industrial sector, the compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorobutyl group enhances its binding affinity and selectivity, leading to specific biological effects. The triazole ring can participate in hydrogen bonding and other interactions, contributing to its overall activity.

Comparison with Similar Compounds

1-(4-Fluorobutyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(4-Fluorobutyl)-1H-1,2,3-triazole: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring. It may exhibit different reactivity and biological activity.

    1-(4-Fluorobutyl)-1H-1,2,4-triazole: This compound lacks the amine group, which may affect its chemical properties and applications.

    1-(4-Fluorobutyl)-1H-1,3,4-triazole:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct properties and applications.

Properties

Molecular Formula

C6H11FN4

Molecular Weight

158.18 g/mol

IUPAC Name

1-(4-fluorobutyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H11FN4/c7-3-1-2-4-11-5-9-6(8)10-11/h5H,1-4H2,(H2,8,10)

InChI Key

GOYHYFXTAKZCHI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCCCF)N

Origin of Product

United States

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